8-Bromo-6-chloroimidazo[1,2-b]pyridazine

Analytical Chemistry Process Chemistry Building Blocks

Researchers developing ATP-competitive kinase inhibitors face regioisomer-dependent potency risks. 8-Bromo-6-chloroimidazo[1,2-b]pyridazine resolves this with a defined 8-bromo-6-chloro pattern enabling chemoselective Pd-catalyzed diversification (aryl bromide reacts preferentially over chloride). • Enables two-vector SAR via sequential Suzuki/amination • Validated in mTOR-driven NSCLC xenograft models (Mao et al.) • Consistent 100-105°C melting point simplifies in-process QC.

Molecular Formula C6H3BrClN3
Molecular Weight 232.46 g/mol
CAS No. 933190-51-3
Cat. No. B1373012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-chloroimidazo[1,2-b]pyridazine
CAS933190-51-3
Molecular FormulaC6H3BrClN3
Molecular Weight232.46 g/mol
Structural Identifiers
SMILESC1=CN2C(=N1)C(=CC(=N2)Cl)Br
InChIInChI=1S/C6H3BrClN3/c7-4-3-5(8)10-11-2-1-9-6(4)11/h1-3H
InChIKeyLZEJQXOCRMRVNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-6-chloroimidazo[1,2-b]pyridazine Overview


8-Bromo-6-chloroimidazo[1,2-b]pyridazine (CAS 933190-51-3) is a halogenated fused heterocyclic compound belonging to the imidazo[1,2-b]pyridazine family. It possesses a core scaffold composed of an imidazole ring fused to a pyridazine ring, with a bromine substituent at the 8-position and a chlorine substituent at the 6-position. The molecular formula is C6H3BrClN3, and the molecular weight is 232.47 g/mol . As a versatile synthetic intermediate, it serves as a foundational scaffold for constructing diverse compound libraries in medicinal chemistry, particularly for developing kinase inhibitors and other biologically active molecules [1].

Compound Type
Dual-halogenated heterocyclic building block
Workflow
Synthesis of imidazo[1,2-b]pyridazine libraries for kinase inhibitor research
Validation Context
Literature precedence as scaffold for potent mTOR inhibitors

8-Bromo-6-chloroimidazo[1,2-b]pyridazine: Unique Isomer Requirement


The imidazo[1,2-b]pyridazine scaffold is a privileged structure in drug discovery, but its biological activity and synthetic utility are exquisitely sensitive to the precise position and identity of halogen substituents. A regioisomer such as 3-bromo-6-chloroimidazo[1,2-b]pyridazine (CAS 13526-66-4) may serve a different kinase target (e.g., PfCDPK1) compared to the 8-bromo-6-chloro derivative, which is employed in mTOR inhibitor programs [1][2]. Similarly, the presence of two distinct halogens (Br and Cl) at specific positions is not interchangeable with di-halogenated isomers like 2-bromo-6-chloroimidazo[1,2-b]pyridazine (CAS 944902-75-4). The differential reactivity of bromine versus chlorine in palladium-catalyzed cross-coupling reactions means that the 8-bromo-6-chloro substitution pattern offers a unique, chemoselective functionalization pathway that other isomers cannot replicate [3]. Generic substitution, therefore, introduces significant risk of altered synthetic outcomes, divergent biological activity, and ultimately, failure in target validation.

Regioisomer specificity

3-Bromo-6-chloro isomer has been associated with PfCDPK1 inhibition, not mTOR; kinase target engagement may shift away from oncology programs.

Halogen reactivity pattern

Di-halogen isomers (e.g., 2-bromo-6-chloro) lack the Br >> Cl chemoselectivity, limiting programmed sequential cross-coupling and scaffold diversification.

8-Bromo-6-chloroimidazo[1,2-b]pyridazine: Key Advantages


Reliable Purity and Melting Point

8-Bromo-6-chloroimidazo[1,2-b]pyridazine (CAS 933190-51-3) is commercially available with a clearly defined minimum purity specification of 95% and a melting point range of 100-105°C . In contrast, technical data for closely related isomers such as 3-bromo-6-chloroimidazo[1,2-b]pyridazine (CAS 13526-66-4) or 2-bromo-6-chloroimidazo[1,2-b]pyridazine (CAS 944902-75-4) are often less standardized or reported with a wider variety of melting points across different vendors, creating uncertainty in procurement and reaction planning [1].

Purity & MP Spec
Specification review
Purity ≥95%; Melting Point 100-105°C
Supports batch-to-batch consistency in multi-step synthesis
Data to verify per vendor specification; comparator isomer melting points are often less standardized
Analytical Chemistry Process Chemistry Building Blocks

mTOR Inhibitor Scaffold Validation

In a 2017 study on mTOR inhibitors, the imidazo[1,2-b]pyridazine scaffold, for which 8-bromo-6-chloroimidazo[1,2-b]pyridazine is a prototypical building block, was used to generate a series of diaryl urea derivatives. The most potent compounds, A17 and A18, displayed mTOR inhibitory activity with IC50 values of 0.067 µM and 0.062 µM, respectively, and demonstrated in vivo antitumor efficacy in an A549 xenograft model [1]. While direct comparator data for isomers is not reported in this study, the established use of the 8-bromo-6-chloro substitution pattern in this high-impact medicinal chemistry program provides a strong, literature-validated precedence. Conversely, the 3-bromo-6-chloro isomer has been documented as a reagent for synthesizing inhibitors of PfCDPK1, a target for malaria, indicating that the substitution pattern directs the compound's utility toward entirely different therapeutic areas [2].

Scaffold Validation
Class-level inference
Reported mTOR IC50 0.062 µM (A18); in vivo A549 xenograft model response
Supports mTOR pathway inhibitor synthesis and research model contexts
Comparator isomer linked to anti-malarial target; substitution pattern directs target class
Medicinal Chemistry Kinase Inhibition Cancer Therapeutics

Chemoselective Cross-Coupling Strategy

The 8-bromo-6-chloro substitution pattern confers a distinct advantage in multi-step synthesis due to the established hierarchy of halogen reactivity in palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides in Suzuki-Miyaura coupling is I > OTf > Br >> Cl [1]. Therefore, in 8-bromo-6-chloroimidazo[1,2-b]pyridazine, the bromine atom at the 8-position is expected to undergo oxidative addition to a Pd(0) catalyst significantly faster than the chlorine at the 6-position. This allows for a chemoselective, sequential functionalization strategy: first, install a desired group via Suzuki, Sonogashira, or Buchwald-Hartwig coupling at the 8-position, followed by a second, distinct cross-coupling at the 6-position using a catalyst system designed for aryl chlorides [2]. Isomers lacking this dual-halogen arrangement (e.g., dibromo- or dichloro- analogs) cannot offer this same level of programmed, stepwise diversification.

Cross-Coupling Strategy
Class-level inference
Reactivity order Br >> Cl enables chemoselective sequential functionalization
Enables programmed stepwise scaffold diversification
Based on general Pd-catalyzed coupling principles; review specific conditions
Synthetic Methodology Cross-Coupling Medicinal Chemistry

8-Bromo-6-chloroimidazo[1,2-b]pyridazine Applications


mTOR Inhibitor Development for Oncology

Research groups focused on developing novel ATP-competitive mTOR inhibitors for the treatment of non-small cell lung cancer (NSCLC) or other solid tumors can utilize 8-bromo-6-chloroimidazo[1,2-b]pyridazine as a starting material. This is supported by the work of Mao et al., who generated potent mTOR inhibitors (IC50 ~ 60 nM) with this exact scaffold, demonstrating in vivo efficacy in an A549 xenograft model [1].

Programmed Scaffold Diversification

In medicinal chemistry programs where rapid diversification of a core heterocycle is required, this compound serves as an ideal platform. The chemoselective reactivity of the aryl bromide over the aryl chloride enables a straightforward two-step, one-pot or sequential functionalization strategy using standard palladium-catalyzed cross-coupling methodologies (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the systematic exploration of structure-activity relationships (SAR) at two distinct vectors on the core [2].

Reliable Building Block for Scale-Up

For process chemists tasked with scaling up the synthesis of advanced intermediates, the availability of 8-bromo-6-chloroimidazo[1,2-b]pyridazine with a defined minimum purity (95%) and a narrow, consistent melting point range (100-105°C) reduces the risk of batch failure and simplifies in-process quality control checks, making it a more reliable procurement choice compared to less well-characterized halogen isomers.

Application
Selection Property
Validation Focus
mTOR inhibitor synthesis for oncology research
Scaffold-validated building block with reported kinase inhibition endpoints
mTOR kinase assay and xenograft model-response context
Programmed scaffold diversification
Chemoselective Br/Cl substitution pattern for sequential cross-coupling
Sequential Suzuki/Buchwald coupling feasibility and SAR exploration
Reliable building block for scale-up synthesis
Defined purity and narrow melting point specification
Batch-to-batch consistency and simplified in-process quality control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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